molecular formula C18H22N4O3 B2385485 6-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide CAS No. 2034248-40-1

6-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide

Cat. No.: B2385485
CAS No.: 2034248-40-1
M. Wt: 342.399
InChI Key: JNBUQJAMLVZUDA-SHTZXODSSA-N
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Description

6-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides. This compound is characterized by the presence of an ethoxy group, a pyrimidin-2-yloxy group, and a cyclohexyl ring attached to the nicotinamide core. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide typically involves multiple steps, including the formation of the nicotinamide core, the introduction of the ethoxy group, and the attachment of the pyrimidin-2-yloxy and cyclohexyl groups. Common synthetic routes may include:

    Nucleophilic substitution reactions: to introduce the ethoxy group.

    Cyclization reactions: to form the cyclohexyl ring.

    Coupling reactions: to attach the pyrimidin-2-yloxy group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ethoxy and pyrimidin-2-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: including halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Utilizing its properties in the development of new materials or chemicals.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Affecting cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide derivatives: Compounds with similar nicotinamide cores but different substituents.

    Pyrimidin-2-yloxy derivatives: Compounds with the pyrimidin-2-yloxy group attached to different cores.

    Cyclohexyl derivatives: Compounds featuring the cyclohexyl ring with various functional groups.

Uniqueness

6-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

6-ethoxy-N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-2-24-16-9-4-13(12-21-16)17(23)22-14-5-7-15(8-6-14)25-18-19-10-3-11-20-18/h3-4,9-12,14-15H,2,5-8H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBUQJAMLVZUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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